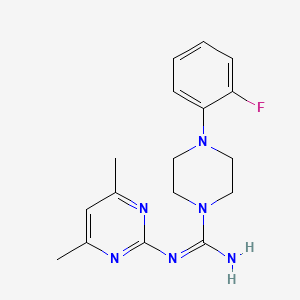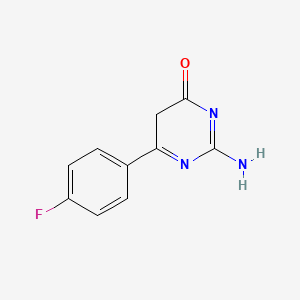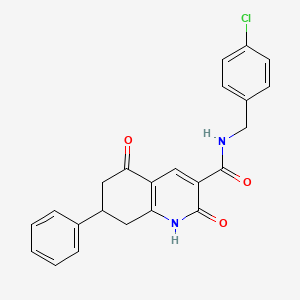![molecular formula C36H35NO11S3 B11037327 tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037327.png)
tetramethyl 7'-ethoxy-6'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: 1,3-dithiol-2-one, sulfur
- Conditions: Stirring at room temperature for 12 hours
Step 3: Addition of Ethoxy and Methoxyphenylprop-2-enoyl Groups
- Reagents: Ethanol, 4-methoxybenzaldehyde, propionic acid
- Conditions: Reflux at 80°C for 6 hours
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the ethoxy and methoxyphenylprop-2-enoyl groups.
-
Step 1: Preparation of Quinoline Core
- Reagents: Aniline, acetic acid, formaldehyde
- Conditions: Reflux at 100°C for 4 hours
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature
Reduction: Sodium borohydride in ethanol, room temperature
Substitution: Sodium methoxide in methanol, reflux at 60°C
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones
Reduction: Formation of alcohols and alkanes
Substitution: Formation of ethers and esters
Scientific Research Applications
Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a model compound for studying spiro and dithiole chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
- **Tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
Uniqueness
The unique combination of functional groups in tetramethyl 7’-ethoxy-6’-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate gives it distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C36H35NO11S3 |
|---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
tetramethyl 7'-ethoxy-6'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H35NO11S3/c1-9-48-22-12-10-11-21-24-30(35(2,3)37(26(21)22)23(38)18-15-19-13-16-20(43-4)17-14-19)49-27(32(40)45-6)25(31(39)44-5)36(24)50-28(33(41)46-7)29(51-36)34(42)47-8/h10-18H,9H2,1-8H3/b18-15+ |
InChI Key |
RINHUYJPDWCWMJ-OBGWFSINSA-N |
Isomeric SMILES |
CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C5=CC=C(C=C5)OC |
Canonical SMILES |
CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl[2,2,4-trimethyl-6-nitro-4-phenyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11037247.png)
![2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B11037250.png)
![(2E)-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11037251.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11037258.png)
![(1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037265.png)
![N-(2-(Benzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B11037267.png)

![6-methylsulfanyl-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11037276.png)
![4-(4-fluorophenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11037283.png)
![2'-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B11037291.png)

![N-[2-(4-chlorophenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B11037318.png)

![(9,11,11-trimethyl-2-oxo-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,4,5-trimethoxybenzoate](/img/structure/B11037336.png)
